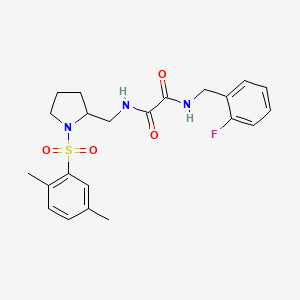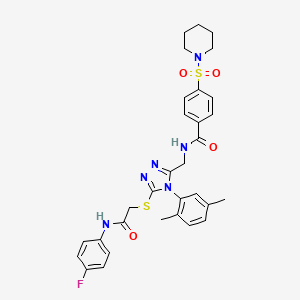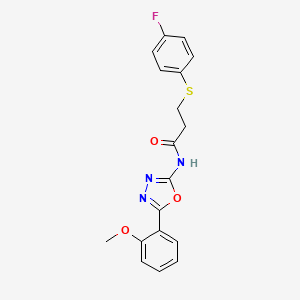![molecular formula C13H10FN3 B2930546 7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶 CAS No. 478258-87-6](/img/structure/B2930546.png)
7-(4-氟苯基)-2-甲基吡唑并[1,5-a]嘧啶
描述
“7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of research interest. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines and their derivatives can be analyzed using various spectroscopic techniques.Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in [3 + 3] annulation reactions with amidines under Cu-catalysis . More research is needed to fully understand the chemical reactivity of “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine”.科学研究应用
Synthetic Chemistry
The core structure of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a scaffold for various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . Its versatility allows for the development of new chemosynthetic strategies, particularly in the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds.
Drug Development
This compound’s structural resemblance to purines makes it a candidate for therapeutic applications. It has been explored as a GABA A receptor positive allosteric modulator, which could be significant in central nervous system disorders . Additionally, its potential as a proton pump inhibitor and NSAID has been investigated, highlighting its broad pharmacological potential .
Anticancer Research
In cancer research, derivatives of pyrimidine, such as 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine , have shown promise. They have been studied for their ability to induce apoptosis in cancer cell lines by inhibiting enzymes like CDK . This points to its potential role in developing new anticancer therapies.
Enzyme Inhibition
The compound has been implicated in the synthesis of inhibitors for enzymes involved in cell division, such as mitotic kinesin. This could lead to the development of new chemotherapeutic agents, like monastrol, which are crucial in cancer treatment .
Medicinal Chemistry
Due to its structural features, 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a privileged scaffold in medicinal chemistry. It can be functionalized at various positions to create molecules with desired biological activities, serving as a base for the synthesis of a wide range of medicinal compounds .
Biological Activity Studies
The imidazopyridine moiety in the compound is known to influence cellular pathways necessary for the functioning of cancerous cells, pathogens, and components of the immune system. This makes it a valuable tool for studying biological activities and their underlying mechanisms .
未来方向
Future research on “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” could focus on further elucidating its synthesis, chemical reactivity, mechanism of action, and potential applications in medicine and other fields. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
属性
IUPAC Name |
7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUHRMVOOVHZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326924 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
478258-87-6 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)


![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)


![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)
